2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol CAS number 203303-01-9
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol CAS number 203303-01-9
An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (CAS: 203303-01-9) for Research and Drug Development Professionals
Section 1: Core Molecular Profile and Physicochemical Properties
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a specialized, highly fluorinated linear diol. Its structure is characterized by a seven-carbon perfluorinated chain capped at each end by a methylene group and a primary alcohol. This unique arrangement imparts a combination of hydrophobicity from the fluorinated core and hydrophilicity from the terminal hydroxyl groups, making it a molecule of significant interest for advanced material synthesis and biomedical applications.
The high degree of fluorination dramatically influences its physical and chemical properties, distinguishing it from its non-fluorinated hydrocarbon analog, 1,9-nonanediol.[1][2] Fluorinated alcohols, in general, exhibit distinct characteristics such as high polarity, strong hydrogen-bonding capabilities, and unique solvency effects, often serving as excellent solvents for complex molecules like peptides and proteins.[3][4][5]
Caption: Chemical structure of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 203303-01-9 | [6][7][8] |
| Molecular Formula | C₉H₆F₁₄O₂ | [6][8][9] |
| Molecular Weight | 412.12 g/mol | [6] |
| Synonym(s) | 1H,1H,9H,9H-Perfluorononane-1,9-diol | [6][7] |
| Physical Form | Solid | [10] |
| Melting Point | 108-112 °C | |
Section 2: The Strategic Imperative of Fluorination in Drug Design and Advanced Materials
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[11] The unique properties of the fluorine atom—its small size, high electronegativity, and low polarizability—can be leveraged to fine-tune the characteristics of a lead compound or polymer backbone.[12][13] Judicious placement of fluorine can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[14]
In drug development, fluorination is a key strategy to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[12] The powerful electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which is critical for controlling a drug's ionization state, solubility, and ability to interact with biological receptors.[12][14] These combined effects, often termed "the fluorine effect," are instrumental in optimizing drug potency and pharmacokinetic profiles.
Caption: The strategic benefits of incorporating fluorine into bioactive molecules.
Section 3: Synthesis Strategies for Fluorinated α,ω-Diols
One robust and demonstrated pathway involves the direct fluorination of hydrocarbon acid derivatives to produce perfluorinated diacids, which are then reduced to the corresponding diols.[17] This approach offers a potentially high-yield route to α,ω-diols that may be otherwise difficult to synthesize.
Conceptual Experimental Protocol: Reduction of a Perfluorinated Diacid
This protocol describes a generalized, self-validating workflow for the synthesis of a fluorinated diol, based on established chemical principles.[17]
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Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the perfluorinated dicarboxylic acid precursor. An appropriate anhydrous solvent (e.g., tetrahydrofuran) is added to dissolve the starting material.
-
Reductant Preparation: In a separate flask, a solution of a reducing agent, such as sodium borohydride (NaBH₄), is prepared in a suitable solvent. The choice of reductant is critical; NaBH₄ is effective for reducing carboxylic acids to alcohols.
-
Controlled Addition: The reducing agent solution is added dropwise to the stirred solution of the fluorinated diacid at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction. The causality here is to prevent runaway reactions and side-product formation.
-
Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed. This step ensures the reaction proceeds to completion.
-
Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize excess reducing agent.
-
Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate) to recover all of the product.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure fluorinated diol.
Caption: Conceptual workflow for the synthesis of a fluorinated α,ω-diol.
Section 4: Potential Applications in Research and Development
The bifunctional nature of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol makes it a highly valuable building block for creating molecules with precisely engineered properties.
Monomer for High-Performance Fluoropolymers
The two terminal hydroxyl groups allow this diol to act as a monomer in step-growth polymerization reactions. It can be reacted with diacids or diisocyanates to produce fluorinated polyesters and polyurethanes, respectively.[1][16][18] Polymers incorporating such a highly fluorinated segment are expected to exhibit:
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Enhanced Thermal Stability: The strength of the C-F bond contributes to superior resistance to thermal degradation.
-
Chemical Inertness: The perfluorinated chain provides a shield against aggressive chemical media.[15]
-
Hydrophobicity and Lipophobicity: The low surface energy of fluorinated chains leads to materials with excellent repellent properties.
-
UV Resistance: Fluoropolymers are known for their exceptional stability against UV radiation and aging.[15]
Building Block in Drug Discovery and Delivery
In the pharmaceutical sciences, this diol serves as a unique scaffold. Its rigid, fluorinated core can be used to control the conformation of larger molecules, while the terminal hydroxyls provide points for further chemical modification.
A particularly promising area is in the development of advanced drug delivery systems (DDS).[19] Perfluoroalkyl-containing molecules are being explored for their ability to improve the stability and delivery efficiency of next-generation drugs like peptides and nucleic acids.[19] The subject diol could be used to synthesize novel, fluorinated lipid-like molecules for the formulation of lipid nanoparticles (LNPs), which are essential for protecting and delivering sensitive therapeutics like mRNA.[19] The fluorinated tails of these lipids can enhance the stability of the LNP structure.
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